molecular formula C18H24FN3OS B5757927 N-(4-fluorophenyl)-4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarbothioamide

N-(4-fluorophenyl)-4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarbothioamide

Cat. No. B5757927
M. Wt: 349.5 g/mol
InChI Key: WVMWCEFLNMCZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarbothioamide is a chemical compound that belongs to the class of piperidinecarbothioamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarbothioamide involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, it has been found to inhibit the activity of tubulin, a protein that is essential for cell division.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarbothioamide has been found to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-fluorophenyl)-4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarbothioamide is its potential applications in cancer therapy. It has been found to exhibit significant activity against a variety of cancer cell lines, making it a promising candidate for cancer therapy. However, one of the major limitations of N-(4-fluorophenyl)-4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarbothioamide is its toxicity. It has been found to exhibit significant toxicity in vivo, making it difficult to use in clinical settings.

Future Directions

There are several future directions for the study of N-(4-fluorophenyl)-4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarbothioamide. One potential direction is the development of more efficient synthesis methods for the compound. Additionally, further research is needed to determine the optimal dosage and administration methods for the compound. Finally, further research is needed to determine the potential applications of N-(4-fluorophenyl)-4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarbothioamide in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarbothioamide involves the reaction of 4-fluoroaniline with ethyl 2-(piperidin-1-yl)acetate to form N-(4-fluorophenyl)-2-(piperidin-1-yl)acetamide. This intermediate is then reacted with carbon disulfide and sodium hydride to form N-(4-fluorophenyl)-4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarbothioamide.

Scientific Research Applications

N-(4-fluorophenyl)-4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarbothioamide has been extensively studied for its potential applications in various fields. It has been found to exhibit significant activity against a variety of cancer cell lines, making it a promising candidate for cancer therapy. Additionally, it has been found to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-(4-fluorophenyl)-4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3OS/c19-15-3-5-16(6-4-15)20-18(24)22-12-8-14(9-13-22)7-11-21-10-1-2-17(21)23/h3-6,14H,1-2,7-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMWCEFLNMCZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCC2CCN(CC2)C(=S)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.